Daridorexant hydrochloride, formerly known as nemorexant, is a selective dual orexin receptor antagonist developed for the treatment of insomnia. It functions by inhibiting the activity of orexin receptors, which play a crucial role in regulating wakefulness and sleep. The compound is marketed under the brand name Quviviq and has gained attention for its efficacy in managing sleep disorders without the typical side effects associated with many sedative medications.
Daridorexant hydrochloride belongs to the class of drugs known as hypnotics and sedatives, specifically categorized as dual orexin receptor antagonists. Its molecular formula is with a molecular weight of 487.38 g/mol . The drug is synthesized through a convergent process that involves multiple steps and intermediates, leading to its final active form.
The synthesis of daridorexant hydrochloride involves a complex multi-step process that includes several key reactions:
Daridorexant hydrochloride has a complex molecular structure characterized by several functional groups:
Daridorexant undergoes various chemical transformations during its metabolism:
These reactions contribute to the pharmacokinetic profile of daridorexant, influencing its efficacy and safety.
Daridorexant functions by selectively antagonizing orexin receptors type 1 and type 2. By blocking these receptors, daridorexant effectively reduces wakefulness and promotes sleep onset:
Daridorexant hydrochloride exhibits several notable physical and chemical properties:
Daridorexant hydrochloride is primarily used for treating insomnia, providing an effective alternative to traditional sedatives with fewer side effects such as next-day drowsiness:
Orexin A and Orexin B (collectively termed orexin neuropeptides) are hypothalamic neuropeptides fundamental to stabilizing wakefulness through activation of orexin receptor type 1 and orexin receptor type 2. These neuropeptides originate from a compact neuronal cluster (approximately 50,000–70,000 neurons in humans) within the lateral hypothalamus, perifornical area, and dorsomedial hypothalamus. The orexin system exhibits its highest activity during periods of wakefulness, particularly during active exploration or arousal states, with minimal activity during sleep phases. Orexin neurons project extensively throughout the central nervous system, synapsing with multiple wake-promoting neuronal populations including: [1] [6] [8]
Table 1: Neuronal Pathways Activated by Orexin Signaling [1] [8]
Neuronal Population | Neurotransmitter | Functional Role in Wakefulness |
---|---|---|
Tuberomammillary nucleus | Histamine | Cortical activation, behavioral arousal |
Dorsal raphe | Serotonin | Mood regulation, alertness maintenance |
Ventral tegmental area | Dopamine | Reward processing, cognitive arousal |
Basal forebrain | Acetylcholine | Cortical desynchronization, REM sleep regulation |
Locus coeruleus | Norepinephrine | Vigilance, stress response activation |
This intricate neuronal network constitutes the ascending reticular activating system, operating under a complex feedback loop within the sleep-wake cycle. Orexin neuropeptides bind to G-protein coupled orexin receptors with differential affinity: orexin A binds preferentially to orexin receptor type 1, while orexin receptor type 2 demonstrates dual affinity for both orexin A and orexin B. The activation of these receptors stimulates wake-promoting neurotransmitter release, creating a stabilized wake state resistant to inappropriate transitions into sleep. Daridorexant hydrochloride functions as a selective dual orexin receptor antagonist that binds both orexin receptor type 1 (Ki = 0.47 nM) and orexin receptor type 2 (Ki = 0.93 nM) with equipotency, thereby competitively inhibiting endogenous orexin binding and reducing downstream excitation of these wake-promoting pathways. [6] [8]
The hyperarousal theory posits that insomnia fundamentally represents a state of persistent physiological and cognitive hyperarousal extending across 24-hour cycles. Neurobiological evidence indicates that individuals with insomnia demonstrate heightened activation in wake-promoting brain regions during typical sleep periods, with the orexin system playing a pivotal role in this pathological state. Functional neuroimaging studies corroborate that hypothalamic regions containing orexin neurons exhibit increased metabolic activity during sleep attempts in insomnia patients compared to healthy controls. This hyperarousal manifests as difficulties with sleep initiation (sleep onset latency), sleep maintenance (wake after sleep onset), and non-restorative sleep despite adequate opportunity. [1] [4] [7]
Preclinical research demonstrates that daridorexant hydrochloride effectively reduces stress-induced hyperthermia and tachycardia in rodent models, physiological markers of hyperarousal. In rats subjected to schedule-induced polydipsia (a model of obsessive-compulsive disorder and anxiety-related hyperarousal), daridorexant significantly attenuated stress responses without inducing panic-like behaviors. These findings suggest that daridorexant hydrochloride addresses the core hyperarousal pathophysiology rather than merely symptomatically suppressing wakefulness. Human polysomnography data from phase 3 trials reveals that daridorexant hydrochloride (50 milligram dose) significantly reduces wake after sleep onset throughout all night quarters, with progressively greater efficacy during later nighttime periods (Q3 and Q4) when hyperarousal most severely disrupts sleep continuity. [2] [7]
Table 2: Impact of Daridorexant Hydrochloride on Polysomnography Parameters in Insomnia Patients [1] [7]
Sleep Parameter | Placebo-Adjusted Change at Month 1 | Placebo-Adjusted Change at Month 3 | Clinical Significance Threshold |
---|---|---|---|
Wake After Sleep Onset (entire night) | -22.78 minutes | -18.30 minutes | ≥15 minutes reduction |
Wake After Sleep Onset (Q4: last 2 hours) | -31.2% reduction | -29.7% reduction | Not established |
Latency to Persistent Sleep | -11.35 minutes | -11.67 minutes | ≥15 minutes reduction |
Subjective Total Sleep Time | +22.06 minutes | +19.77 minutes | ≥20 minutes increase |
Importantly, this reduction in nocturnal hyperarousal translates to improved daytime functioning. Patient-reported outcome measures demonstrate significant improvements in next-morning sleepiness, daytime alertness, and daytime ability to function from the first treatment day onward. This transition from improved nighttime sleep to enhanced daytime functioning represents a key therapeutic advance, as conventional hypnotics often exacerbate daytime impairment through non-selective neural inhibition. The correlation between reduced wake after sleep onset (particularly during the final night quarter) and improved morning sleepiness (r = 0.72, p<0.001) underscores how daridorexant hydrochloride specifically targets the hyperarousal continuum in insomnia. [7]
The orexin signaling system demonstrates remarkable phylogenetic conservation across vertebrate species, indicating its fundamental role in regulating arousal states. Comparative genomic analyses reveal that orexin receptor type 1 and orexin receptor type 2 share 85% and 94% amino acid sequence homology, respectively, between humans and rodents. This high degree of conservation extends to functional characteristics: in vitro studies demonstrate that daridorexant hydrochloride exhibits similar receptor binding affinities and inhibitory potencies at human, murine, canine, and non-human primate orexin receptors. Such conservation validates translational applicability of preclinical models for evaluating orexin receptor antagonists. [3] [8]
The evolutionary preservation of dual receptor functionality (orexin receptor type 1 and orexin receptor type 2) suggests complementary roles in arousal regulation. While orexin receptor type 2 primarily mediates sleep-wake transitions, orexin receptor type 1 appears more involved in modulating reward pathways, stress responses, and autonomic functions – integrated functions essential for survival. Daridorexant hydrochloride's balanced dual antagonism (orexin receptor type 1 IC₅₀ = 0.47 nanomolar; orexin receptor type 2 IC₅₀ = 0.93 nanomolar) thereby modulates a phylogenetically ancient system regulating fundamental survival behaviors beyond simple wake/sleep transitions. [3] [6] [8]
Table 3: Evolutionary Conservation of Orexin Receptor Functionality [3] [8]
Species | Orexin Receptor Type 1 Homology (%) | Orexin Receptor Type 2 Homology (%) | Daridorexant Binding Affinity (Ki, nM) |
---|---|---|---|
Human | 100 | 100 | 0.47 (OX1), 0.93 (OX2) |
Rhesus macaque | 98.7 | 99.2 | 0.51 (OX1), 0.89 (OX2) |
Canine | 94.1 | 96.3 | 0.62 (OX1), 1.05 (OX2) |
Rat | 91.4 | 92.8 | 0.69 (OX1), 1.12 (OX2) |
Mouse | 90.3 | 93.1 | 0.71 (OX1), 1.18 (OX2) |
The conserved structural motifs within the orthosteric binding pockets of orexin receptor type 1 and orexin receptor type 2 across mammalian species explain daridorexant hydrochloride's consistent pharmacokinetic-pharmacodynamic relationship observed in diverse preclinical models and human clinical trials. Molecular dynamics simulations indicate that daridorexant hydrochloride forms stable hydrogen bonds with conserved residues (Asn324 and Tyr318 in orexin receptor type 1; Ser263 and Thr261 in orexin receptor type 2) that are invariant across mammalian species. This evolutionary stability accounts for the compound's predictable efficacy in reducing wake after sleep onset and improving sleep architecture across diverse human populations, including elderly patients ≥65 years who represented 40% of phase 3 trial participants. [1] [3] [8]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7